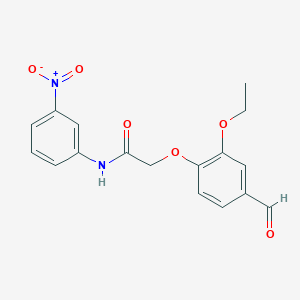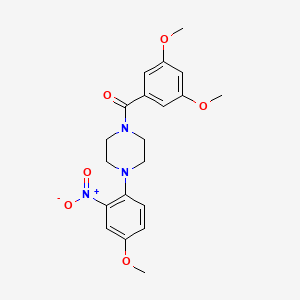
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide
説明
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide, also known as ENA-78, is a small molecule that belongs to the family of chemokines. Chemokines are signaling molecules that play an important role in the immune system by attracting immune cells to sites of infection or inflammation. ENA-78 is a chemokine that specifically attracts neutrophils, a type of white blood cell that is involved in the early stages of the immune response.
作用機序
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide exerts its biological effects by binding to a specific receptor on the surface of neutrophils, called CXCR2. Binding of 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide to CXCR2 triggers a series of intracellular signaling events that ultimately lead to the migration of neutrophils towards the source of the chemokine. This process is known as chemotaxis.
Biochemical and Physiological Effects
The primary effect of 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide is the recruitment of neutrophils to sites of inflammation or infection. Neutrophils are important immune cells that play a critical role in the early stages of the immune response. They are involved in phagocytosis, the process by which foreign particles are engulfed and destroyed by immune cells. Neutrophils also release a variety of antimicrobial molecules and cytokines that help to fight off infections.
実験室実験の利点と制限
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide is a well-characterized chemokine that has been extensively studied in vitro and in vivo. It is relatively easy to synthesize and purify, making it a useful tool for studying neutrophil biology and chemotaxis. However, one limitation of using 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is that it is a potent chemoattractant for neutrophils, which can make it difficult to control the migration of cells in vitro. Additionally, the effects of 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide on other immune cells and tissues are not well understood, which may limit its usefulness in certain experimental contexts.
将来の方向性
There are several potential future directions for research on 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide. One area of interest is the development of novel therapeutics that target 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide or its receptor CXCR2. Another area of interest is the study of the role of 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide in cancer, as it has been shown to be involved in tumor growth and metastasis. Finally, further research is needed to elucidate the effects of 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide on other immune cells and tissues, which may provide new insights into the role of this chemokine in the immune system.
科学的研究の応用
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide has been extensively studied in the context of inflammation and immune response. It has been shown to be involved in a variety of diseases, including rheumatoid arthritis, psoriasis, and cancer. 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide is a potent chemoattractant for neutrophils, and its expression is often upregulated in inflamed tissues. Therefore, 2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide has been proposed as a potential therapeutic target for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-2-24-16-8-12(10-20)6-7-15(16)25-11-17(21)18-13-4-3-5-14(9-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUZKSFHVBMRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-4-formylphenoxy)-N-(3-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-iodo-4-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4194044.png)
![1,4-bis[2-(cyclohexyloxy)ethyl]piperazine](/img/structure/B4194057.png)
![N-(diphenylmethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B4194060.png)
![4-(3-bromophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B4194067.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4194076.png)
![N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4194084.png)
![{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4194087.png)
![N-benzyl-4-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4194095.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4194109.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)glycinamide](/img/structure/B4194117.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4194138.png)
![methyl 2-[(4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoyl)amino]benzoate](/img/structure/B4194143.png)
![benzyl 7-(3,4-diethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4194148.png)
